(Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Catalog No.
S3084294
CAS No.
303790-36-5
M.F
C20H16N2O3S2
M. Wt
396.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-...

CAS Number

303790-36-5

Product Name

(Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.48

InChI

InChI=1S/C20H16N2O3S2/c1-3-25-13-10-8-12(9-11-13)22-19(24)17(27-20(22)26)16-14-6-4-5-7-15(14)21(2)18(16)23/h4-11H,3H2,1-2H3/b17-16-

InChI Key

CAPNWMNNWLWSTB-MSUUIHNZSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S

Solubility

not available

Here's how I performed the search:

  • Search Terms: "(Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one"
  • Databases Searched: PubMed , ScienceDirect , Google Scholar

The absence of research data suggests that this compound might be either very new or not yet synthesized.

  • Isatin derivatives: The molecule contains an "isatin" core (1-methyl-2-oxoindolin-3-ylidene). Isatin derivatives are known for exhibiting various biological activities, including anticonvulsant, antimicrobial, and antioxidant properties .
  • Thiazolidinone derivatives: The molecule also possesses a thiazolidinone ring. Similar compounds have been explored for their potential medicinal uses as analgesics and antipyretics .

(Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound characterized by its unique structural features, which include a thiazolidinone core, an indolinone moiety, and an ethoxyphenyl substituent. The compound's molecular formula is C18_{18}H18_{18}N2_{2}O2_{2}S2_{2}, and it exhibits a distinctive (Z) configuration due to the arrangement of its double bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The chemical reactivity of (Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can be analyzed through various reaction types, including:

  • Nucleophilic Addition: The carbonyl group of the thiazolidinone can undergo nucleophilic attack, leading to the formation of new bonds.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, potentially yielding more complex structures.
  • Reduction Reactions: The presence of carbonyl groups allows for reduction reactions that may convert them into alcohols or other functional groups.

These reactions are influenced by the compound's electronic properties and steric factors arising from its substituents.

Research indicates that (Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one exhibits a range of biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: The structural components of the compound indicate potential interactions with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, suggesting that this compound may also exhibit such properties.

The synthesis of (Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions, which may include:

  • Formation of Thiazolidinone Core: This can be achieved through the condensation of a thioamide with a carbonyl compound.
  • Introduction of Ethoxyphenyl Group: An electrophilic aromatic substitution reaction can be utilized to introduce the ethoxy group onto the phenyl ring.
  • Indolinone Formation: The indolinone moiety can be synthesized via cyclization reactions involving appropriate precursors.

These synthetic routes require careful optimization to enhance yield and purity.

The potential applications of (Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one span various fields:

  • Pharmaceutical Development: Due to its promising biological activities, it could serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Chemical Probes: Its unique structure may allow it to act as a chemical probe for studying specific biological pathways or interactions.
  • Agricultural Chemistry: If proven effective against plant pathogens, it could find applications in agrochemicals.

Interaction studies are crucial for understanding how (Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one interacts with biological targets:

  • Molecular Docking Studies: These computational methods can predict how well the compound binds to specific proteins or enzymes involved in disease pathways.
  • In Vitro Assays: Evaluating the compound's effects on cultured cells can provide insights into its mechanism of action and therapeutic potential.

Such studies help identify optimal conditions for further development and testing.

Several compounds share structural similarities with (Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, each exhibiting unique properties:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-Thiazolidinone DerivativesThiazolidinone coreAntimicrobial, AnticancerVariations in substituents affect potency
Indole DerivativesIndole ring systemNeuroprotective, AnticancerDifferent ring systems lead to varied activity
Ethoxy-substituted PhenolsEthoxy group on phenolAntioxidant, AntimicrobialVariability in phenolic structure impacts activity

These comparisons highlight the distinctiveness of (Z)-3-(4-ethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one due to its unique combination of thiazolidinone and indolinone structures, potentially leading to novel therapeutic applications not found in similar compounds.

XLogP3

3.8

Dates

Modify: 2023-08-18

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